molecular formula C9H16O3 B124493 Prelactone B CAS No. 147659-07-2

Prelactone B

Cat. No. B124493
M. Wt: 172.22 g/mol
InChI Key: GZGROEXVPWSNDV-LKEWCRSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prelactone B is a synthetic compound that belongs to the class of spironolactone analogs. It is a potent and selective antagonist of the mineralocorticoid receptor (MR), which plays a crucial role in regulating sodium and water balance in the body. Prelactone B has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including hypertension, heart failure, and renal dysfunction.

Scientific Research Applications

Synthesis of Prelactone B

  • Prelactone B, a biologically significant natural β-hydroxy-δ-lactone, has been the focus of various synthesis strategies. For instance, an enantioselective synthesis on a multigram scale starting from a bicyclic precursor was achieved, highlighting the creation of three stereogenic centers from a single precursor (Yadav et al., 2004). Another approach utilized 1,2-cyclohexylidene glyceraldehyde as a chiral template, focusing on stereoselective crotylation and enantioselective ketone reduction (Salaskar et al., 2005). Additionally, an asymmetric total synthesis involving oxazolidinone-mediated anti-aldol reaction and diastereoselective coupling has been described (Dias et al., 2004).

Role in Natural Product Synthesis

  • Prelactone B's structure and synthesis techniques have contributed to the broader field of natural product synthesis. For example, it has been synthesized via a novel Chiron approach starting from d-glucose, demonstrating its potential as a building block in natural product chemistry (Raghavendra et al., 2017).

Relation to Macrolide Antibiotics

  • Prelactone B, isolated from certain Streptomyces strains, shows structural similarities to the hemiacetal portion of macrolide antibiotics. This relationship suggests a potential role in early polyketide formation of unusual macrolactones, which are critical components of many antibiotics (Bindseil & Zeeck, 1993).

Innovative Synthesis Methods

  • Innovative synthesis methods for Prelactone B include radical-mediated opening of a trisubstituted epoxy alcohol and diastereoselective reduction to achieve the desired stereochemistry (Chakraborty & Tapadar, 2003). Additionally, catalytic and stoichiometric asymmetric sulfur ylide reactions have been employed for efficient syntheses (Aggarwal et al., 2004).

properties

CAS RN

147659-07-2

Product Name

Prelactone B

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

(4R,5S,6R)-4-hydroxy-5-methyl-6-propan-2-yloxan-2-one

InChI

InChI=1S/C9H16O3/c1-5(2)9-6(3)7(10)4-8(11)12-9/h5-7,9-10H,4H2,1-3H3/t6-,7+,9+/m0/s1

InChI Key

GZGROEXVPWSNDV-LKEWCRSYSA-N

Isomeric SMILES

C[C@H]1[C@@H](CC(=O)O[C@@H]1C(C)C)O

SMILES

CC1C(CC(=O)OC1C(C)C)O

Canonical SMILES

CC1C(CC(=O)OC1C(C)C)O

synonyms

2H-Pyran-2-one,tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-,(4R,5S,6R)-(9CI)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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